molecular formula C28H46O4 B12749178 Isostearyl ferulate CAS No. 675584-24-4

Isostearyl ferulate

Cat. No.: B12749178
CAS No.: 675584-24-4
M. Wt: 446.7 g/mol
InChI Key: MWSZIMKFELTDLK-XUTLUUPISA-N
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Description

Isostearyl ferulate is a compound that combines isostearyl alcohol (iso-1-octadecanol) with ferulic acid (4-hydroxy-3-methoxycinnamic acid). It is primarily used in cosmetic products for its skin conditioning properties . The compound is known for its antioxidant properties, which help in maintaining skin health and preventing damage caused by free radicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isostearyl ferulate can be synthesized through esterification reactions. One efficient method involves the use of microwave irradiation, which significantly reduces the reaction time and increases the yield of the product . The reaction typically involves the esterification of ferulic acid with isostearyl alcohol in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs mechanoenzymatic methods. This involves the use of twin screw extrusion techniques combined with lipase catalysis. Optimal conditions for this method include a specific temperature, enzyme concentration, and reaction time to achieve high yields and efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Isostearyl ferulate undergoes various chemical reactions, including:

    Esterification: The primary reaction for its synthesis.

    Hydrolysis: Breaking down the ester bond to yield ferulic acid and isostearyl alcohol.

    Transesterification: Exchange of the ester group with another alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ferulic acid, isostearyl alcohol, and various esters depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Isostearyl ferulate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isostearyl ferulate primarily involves its antioxidant properties. The ferulic acid moiety readily forms a resonant-stable phenoxy radical, which helps in neutralizing free radicals and preventing oxidative damage. This mechanism is crucial in its applications in skincare and neuroprotection . Additionally, it modulates various signaling pathways and interacts with multiple receptors or enzymes to exert its effects .

Comparison with Similar Compounds

Isostearyl ferulate can be compared with other ferulic acid derivatives such as:

This compound stands out due to its unique combination of isostearyl alcohol and ferulic acid, which enhances its skin conditioning properties and makes it particularly suitable for cosmetic applications .

Properties

CAS No.

675584-24-4

Molecular Formula

C28H46O4

Molecular Weight

446.7 g/mol

IUPAC Name

16-methylheptadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C28H46O4/c1-24(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-22-32-28(30)21-19-25-18-20-26(29)27(23-25)31-3/h18-21,23-24,29H,4-17,22H2,1-3H3/b21-19+

InChI Key

MWSZIMKFELTDLK-XUTLUUPISA-N

Isomeric SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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